molecular formula C10H12O4 B083333 2-(4-Methoxyphenoxy)propanoic acid CAS No. 13794-15-5

2-(4-Methoxyphenoxy)propanoic acid

Katalognummer B083333
CAS-Nummer: 13794-15-5
Molekulargewicht: 196.2 g/mol
InChI-Schlüssel: MIEKOFWWHVOKQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Methoxyphenoxy)propanoic acid, also known as lactisol, is a carboxylic acid and an aromatic ether . It has a molecular formula of C10H12O4 . This compound is used as a taste modulator that inhibits the perception of sweetness in humans .


Synthesis Analysis

The synthesis of 2-(4-Methoxyphenoxy)propanoic acid involves the preparation of its alkylated and esterified derivatives . The structure of these substituted derivatives is characterized by NMR and IR to ensure their individual modification .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenoxy)propanoic acid is characterized by its IUPAC name, InChI, InChIKey, and Canonical SMILES . The IUPAC name is 2-(4-methoxyphenoxy)propanoic acid . The InChI is InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12) . The InChIKey is MIEKOFWWHVOKQX-UHFFFAOYSA-N . The Canonical SMILES is CC(C(=O)O)OC1=CC=C(C=C1)OC .


Chemical Reactions Analysis

The chemical reactions of 2-(4-Methoxyphenoxy)propanoic acid involve alkylation and esterification . For alkylated derivatives, the sweetness inhibition rate of methyl-modified derivatives is higher than that of ethyl and propyl derivatives . The inhibition rate of para-substituted derivatives is greater than that of ortho- and meta-positions . Interestingly, esterification leads to a minor sweetness inhibitory effect .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methoxyphenoxy)propanoic acid include its molecular weight, which is 196.20 g/mol . More detailed physical and chemical properties may be found in specific databases or literature .

Wissenschaftliche Forschungsanwendungen

Sweetness Inhibitor

Na-PMP has been found to be an effective inhibitor of the sweetness response of all stimuli tested, reducing both sweetness intensity and persistence . This inhibitor was found to be specific to sweet taste, with no reduction in bitterness intensity or persistence observed at the concentrations of Na-PMP employed in the study .

Taste Research

The effect of Na-PMP on the taste and temporal properties of a range of bitter-sweet stimuli was determined using a trained sensory panel . This research can help us understand more about how our taste buds perceive different flavors and how certain substances can alter these perceptions.

Food Industry Application

Na-PMP has been approved for use in confectionery/frostings, soft candy, and snack products in the USA at concentrations up to 150 ppm . It can be used to control the sweetness level of these products.

Sweetness Intensity Research

In a study, Na-PMP significantly blocked sweetness intensity for 12 of the 15 sweeteners tested . However, when Na-PMP was mixed with three of the 15 sweeteners (monoammonium glycyrrhizinate, neohesperidin dihydrochalcone, and thaumatin), there was little reduction in sweetness intensity .

Pre-treatment Effects

Pre-rinsing with Na-PMP both inhibited and enhanced sweetness with the greatest enhancements found for monoammonium glycyrrhizinate, neohesperidin dihydrochalcone, and thaumatin, which were not suppressed by Na-PMP in mixtures . This suggests that Na-PMP may have different effects depending on how it is applied.

Glucagon-like Peptide 1 (GLP-1) Secretion

Na-PMP may be used as a sweet taste receptor antagonist to study its effect on allulose-induced glucagon-like peptide 1 (GLP-1) secretion in rats . This could have implications for understanding how our bodies regulate blood sugar levels and respond to sweet tastes.

Wirkmechanismus

Target of Action

The primary target of 2-(4-Methoxyphenoxy)propanoic acid, also known as Na-PMP, is the sweet taste receptor . This receptor is responsible for the perception of sweetness in humans .

Mode of Action

Na-PMP acts as a competitive inhibitor of the sweet taste receptor . It binds to the receptor and blocks the activation by natural and synthetic sweeteners . This competitive inhibition reduces the perception of sweetness, providing evidence for the existence of receptor subtypes .

Biochemical Pathways

It’s known that the compound interacts with the sweet taste receptor, which is involved in various signal transduction mechanisms . The inhibition of these receptors by Na-PMP affects the perception of sweetness, suggesting a complex interplay of biochemical pathways.

Result of Action

Na-PMP effectively inhibits the sweetness response of all tested stimuli, reducing both sweetness intensity and persistence . It specifically targets the sweet taste, with no reduction in bitterness intensity or persistence observed at the concentrations employed in studies .

Action Environment

The action of Na-PMP can be influenced by environmental factors such as the presence of other sweeteners. For example, when mixed with certain sweeteners, there was little reduction in sweetness intensity . Furthermore, pre-rinsing with Na-PMP both inhibited and enhanced sweetness, with the greatest enhancements found for certain sweeteners . This suggests that the compound’s action, efficacy, and stability can be influenced by its environment.

Safety and Hazards

In terms of safety and hazards, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 2-(4-Methoxyphenoxy)propanoic acid . Personal protective equipment should be used, and adequate ventilation should be ensured .

Zukünftige Richtungen

The future directions of 2-(4-Methoxyphenoxy)propanoic acid research could involve further exploration of its sweetness inhibitory effect and its potential applications in the food industry . More research is needed to fully understand its mechanism of action and to optimize its synthesis process .

Relevant Papers

Relevant papers on 2-(4-Methoxyphenoxy)propanoic acid include studies on its occurrence in roasted coffee beans , its influence on sweet taste inhibition , and its structural studies . These papers provide valuable insights into the properties and applications of this compound.

Eigenschaften

IUPAC Name

2-(4-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEKOFWWHVOKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864442
Record name 2-(4-Methoxyphenoxy)propanoic acid
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-2-(4-Methoxyphenoxy)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-(4-Methoxyphenoxy)propanoic acid

CAS RN

13794-15-5, 4276-74-8
Record name 2-(4-Methoxyphenoxy)propionic acid
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Record name 2-(4-Methoxyphenoxy)propanoic acid
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Record name 13794-15-5
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Record name 2-(4-Methoxyphenoxy)propanoic acid
Source EPA DSSTox
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Record name 2-(4-METHOXYPHENOXY)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name (S)-2-(4-Methoxyphenoxy)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

65 - 66 °C
Record name (S)-2-(4-Methoxyphenoxy)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(4-Methoxyphenoxy)propanoic acid interact with taste receptors to inhibit sweetness perception?

A1: While the exact mechanism of action is still under investigation, research suggests that 2-(4-Methoxyphenoxy)propanoic acid acts as a selective competitive inhibitor of sweet taste receptors. [] This means it likely competes with sweet-tasting molecules for binding sites on these receptors. By binding to the receptors without activating them, it effectively blocks the signal transduction pathway responsible for perceiving sweetness. []

Q2: Does 2-(4-Methoxyphenoxy)propanoic acid influence the perception of other taste modalities, particularly bitterness?

A3: Research suggests that 2-(4-Methoxyphenoxy)propanoic acid exhibits specificity towards sweet taste inhibition. Studies using bitter-sweet stimuli demonstrated a reduction in perceived sweetness without affecting bitterness intensity or persistence. [] This finding supports the existence of distinct receptor sites or mechanisms for sweet and bitter taste perception. []

Q3: Are there regional differences in the mouth regarding the sweetness suppression effects of 2-(4-Methoxyphenoxy)propanoic acid?

A4: Interestingly, studies have observed regional variations in sweetness suppression by 2-(4-Methoxyphenoxy)propanoic acid. [] While sweetness suppression was observed in all stimulated areas of the mouth (anterior tongue, posterior tongue, and whole mouth), the posterior tongue exhibited significantly higher sweetness ratings compared to the anterior tongue when stimulated with aspartame in the presence of 2-(4-Methoxyphenoxy)propanoic acid. [] This difference was not observed with sucrose, suggesting potential variations in receptor distribution or mechanisms of taste perception across different areas of the tongue. []

Q4: What are the potential applications of 2-(4-Methoxyphenoxy)propanoic acid in the food industry?

A4: The selective sweetness modulation properties of 2-(4-Methoxyphenoxy)propanoic acid hold significant potential for various food applications:

  • Sugar Reduction: It can be incorporated into food products to reduce sugar content while maintaining desired sweetness levels, addressing concerns related to calorie intake and sugar-related health issues. []
  • Shelf-Life Extension: Studies have shown that 2-(4-Methoxyphenoxy)propanoic acid can contribute to improved shelf life and texture in baked goods, potentially due to its interaction with starch and other components. []

Q5: What is the enantiomeric composition of 2-(4-Methoxyphenoxy)propanoic acid found in natural sources like roasted coffee beans?

A6: Research has identified the presence of 2-(4-Methoxyphenoxy)propanoic acid in roasted coffee beans. [, ] Chiral high-performance liquid chromatography analysis of its methyl esters revealed the presence of both enantiomers, indicating that it exists as a racemic mixture in this natural source. []

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